tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate
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Overview
Description
tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate is an organic compound with the molecular formula C11H23NO3. It is a derivative of propanoic acid and is characterized by the presence of a tert-butyl ester group, an ethoxyethyl group, and an amino group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate typically involves the esterification of 3-[(2-ethoxyethyl)amino]-2-methylpropanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or boron trifluoride etherate. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents. This method affords tert-butyl esters in good yields and is suitable for a variety of amino acid side chains and substituents .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- tert-Butyl 3-(2-cyanoethoxy)propanoate
Uniqueness
tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and biochemical research.
Properties
IUPAC Name |
tert-butyl 3-(2-ethoxyethylamino)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c1-6-15-8-7-13-9-10(2)11(14)16-12(3,4)5/h10,13H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYPCEIOYUTETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNCC(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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